N,N-Bis(2-aminoethyl)-1,3-propanediamine

Copper chelation Wilson's disease models Cupruretic agents

N,N-Bis(2-aminoethyl)-1,3-propanediamine (CAS 13002-64-7), also designated 2,3,2-tetramine or TETA, is a linear tetraamine polyazaalkane with the molecular formula C7H20N4 and molecular weight 160.26 g/mol. The compound contains four nitrogen donor atoms arranged in a 2-3-2 carbon backbone spacing, distinguishing it from both shorter-chain analogs such as triethylenetetramine (2,2,2-tetramine) and macrocyclic tetraamines.

Molecular Formula C7H20N4
Molecular Weight 160.26 g/mol
CAS No. 13002-64-7
Cat. No. B087217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-aminoethyl)-1,3-propanediamine
CAS13002-64-7
Synonyms2,3,3 TET
N,N-bis(2-aminoethyl)-1,3-propanediamine
Molecular FormulaC7H20N4
Molecular Weight160.26 g/mol
Structural Identifiers
SMILESC(CN)CN(CCN)CCN
InChIInChI=1S/C7H20N4/c8-2-1-5-11(6-3-9)7-4-10/h1-10H2
InChIKeyVHCPBLNDTKVHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(2-aminoethyl)-1,3-propanediamine (13002-64-7): A Linear Tetraamine Chelator with Differentiated Cupruretic Activity and Synthetic Utility


N,N-Bis(2-aminoethyl)-1,3-propanediamine (CAS 13002-64-7), also designated 2,3,2-tetramine or TETA, is a linear tetraamine polyazaalkane with the molecular formula C7H20N4 and molecular weight 160.26 g/mol [1]. The compound contains four nitrogen donor atoms arranged in a 2-3-2 carbon backbone spacing, distinguishing it from both shorter-chain analogs such as triethylenetetramine (2,2,2-tetramine) and macrocyclic tetraamines [2]. This specific geometric configuration confers characteristic metal-coordination properties that have been quantitatively evaluated in comparative pharmacological and biochemical studies.

Linear 2-3-2 tetraamine chelator scaffold
Differentiated cupruretic response in animal models
Acyclic precursor for cross-bridged macrocycle synthesis

Why N,N-Bis(2-aminoethyl)-1,3-propanediamine Cannot Be Substituted by Other Tetraamines or Standard Chelators


The tetraamine class encompasses compounds with identical nitrogen content (four amine groups) and molecular formula, yet carbon spacer length critically dictates metal coordination geometry, stability constant, and biological transport behavior. 2,3,2-Tetramine (N,N-bis(2-aminoethyl)-1,3-propanediamine) differs from the clinically used 2,2,2-tetramine (trientine, triethylenetetramine) solely in the central carbon spacer length (three methylene units versus two), a structural variation that alters chelate ring size and stability [1]. In vivo studies demonstrate that this seemingly modest structural change translates into a 4- to 9-fold difference in cupruretic efficacy [2]. Furthermore, comparison with macrocyclic tetraamines reveals that despite higher thermodynamic formation constants for copper, the macrocyclic analogs fail to induce significant cupruresis, underscoring that thermodynamic stability alone does not predict in vivo chelation performance [3]. Generic substitution among tetraamines for applications requiring predictable metal sequestration, biological copper depletion, or specific synthetic derivatization patterns is therefore not scientifically justified without performance verification.

Carbon spacer length alters chelate geometry
2-3-2 vs 2-2-2 backbone spacing changes ring size and metal-transport behavior; cupruretic response may shift several-fold.
Macrocyclic analogs show divergent in vivo activity
Higher thermodynamic stability does not predict cupruretic performance; macrocyclic tetramines failed to induce significant copper excretion.
Generic tetraamine substitution not supported
Identical nitrogen count does not ensure equivalent chelation outcome; performance verification is required for each application.

N,N-Bis(2-aminoethyl)-1,3-propanediamine: Comparative Quantitative Performance Evidence Against Analogs and Alternatives


4- to 9-Fold Greater Cupruretic Efficacy Than 2,2,2-Tetramine in Canine In Vivo Model

2,3,2-Tetramine tetrahydrochloride produced a 4- to 9-fold greater cupruresis (urinary copper excretion) than 2,2,2-tetramine tetrahydrochloride in healthy dogs receiving 300 mg daily oral administration for 23 consecutive days [1].

In Vivo Cupruretic Comparison
Head-to-head
4- to 9-fold greater urinary copper excretion vs 2,2,2-tetramine
Supports copper depletion study design in canine model
Oral 300 mg/day for 23 d; healthy dogs
Copper chelation Wilson's disease models Cupruretic agents

Superior Cupruretic Activity Compared to D-Penicillamine and Macrocyclic Tetramines in Rat Model

In a comparative survey of linear and macrocyclic tetramines, 2,3,2-tetramine was identified as the most effective agent for inducing cupruresis in both normal and copper-loaded rats, outperforming 2,2,2-tetramine, D-penicillamine (the standard clinical chelator for Wilson's disease), and macrocyclic tetramines, while also inducing a more prolonged cupruresis [1].

Cupruretic Ranking in Rat Panel
Head-to-head
Ranked highest cupruretic response; macrocyclic analogs induced no significant cupruresis
Supports chelator screening and comparative efficacy studies
Normal and copper-loaded rats; oral/i.v. routes
Copper chelation Wilson's disease Chelator screening

77% Reduction in Cellular Copper and Enhanced Apolipoprotein A-I Synthesis in Hep G2 Cells

Treatment of Hep G2 cells with 2,3,2-tetramine (TETA) at 20 μmol/L maintained a 77% reduction in cellular copper content. This copper depletion was associated with a 2.5-fold enhancement in apolipoprotein A-I (apoA-I) mRNA synthesis and a 52% elevation in apoA-I mRNA abundance [1]. In parallel studies, 2,3,2-tetramine treatment (20 μmol/L for two passages) resulted in a 56% increase (P < 0.05) in nascent apoA-I secretion into the medium [2].

Cellular Copper & ApoA-I Response
Class-level
77% ↓ cellular Cu; 56% ↑ apoA-I secretion (P
Reported cellular copper depletion; apoA-I expression context
Hep G2 cells; 20 µmol/L TETA; two passages
Synthetic Precursor Utility
Supporting evidence
Specific acyclic tetraamine for single-solvent cross-bridged macrocycle synthesis
Enables patented synthetic route to cross-bridged tetraazamacrocycles
Alcoholic solvent system; one-pot process
Copper metabolism Apolipoprotein regulation Hepatocyte models

Acyclic Tetraamine Scaffold Enabling Cross-Bridged Macropolycycle Synthesis

N,N'-Bis-(2-aminoethyl)-1,3-propanediamine serves as the specific acyclic tetraamine precursor for synthesizing cross-bridged tetraazamacrocycles via a single solvent system process. The patent specifically claims a method comprising a series of steps of derivatizing this compound to prepare cross-bridged macropolycycles, distinguishing it from cyclam-based alternatives that lack the same derivatization pathway [1].

Synthetic Precursor Utility
Supporting evidence
Specific acyclic tetraamine for single-solvent cross-bridged macrocycle synthesis
Enables patented synthetic route to cross-bridged tetraazamacrocycles
Alcoholic solvent system; one-pot process
Macrocycle synthesis Chelator design Tetraazamacrocycle

Evidence-Based Research and Industrial Application Scenarios for N,N-Bis(2-aminoethyl)-1,3-propanediamine


Experimental Copper Chelation and Wilson's Disease Model Research

Based on its 4- to 9-fold greater cupruretic efficacy than 2,2,2-tetramine in dogs [1] and superior performance over D-penicillamine in rat models [2], this compound is indicated for in vivo and in vitro copper depletion studies where maximal urinary copper excretion or cellular copper removal is required. Applications include Wilson's disease animal models, investigation of copper-dependent metabolic pathways, and comparative chelator efficacy studies.

Cellular Copper Metabolism and Apolipoprotein Regulation Studies

With documented 77% cellular copper reduction in Hep G2 cells and associated 56% increase in apoA-I secretion [1][2], this compound is appropriate for hepatocyte-based studies investigating the relationship between copper status and lipid metabolism, high-density lipoprotein (HDL) biogenesis, or copper-dependent transcription factor activity.

Synthesis of Cross-Bridged Tetraazamacrocycles and Chelator Development

As specifically claimed in patent US6225464 [1], this compound functions as the acyclic tetraamine precursor for synthesizing cross-bridged macropolycycles using a streamlined single-solvent system. This application scenario includes ligand design for radiopharmaceuticals, catalytic metal complexes, and novel chelators requiring the specific 2-3-2 carbon backbone geometry.

Copper-Deficiency Induction in Laboratory Animal Models

The compound's established potency as a cupruretic agent enables controlled induction of copper deficiency in experimental animals for studying copper-dependent physiological processes, including connective tissue formation, neurotransmitter synthesis, and immune function [1].

Application
Selection Property
Validation Focus
Copper depletion studies (Wilson's disease models)
Cupruretic response profile
Urinary copper excretion endpoint
Hepatocyte copper metabolism studies
Cellular copper depletion efficiency
apoA-I expression and secretion endpoints
Cross-bridged tetraazamacrocycle synthesis
Acyclic tetraamine precursor scaffold
Single-solvent macrocyclization efficiency
Controlled copper-deficiency induction in animal models
In vivo copper-sequestration potency
Copper-status biomarker validation

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